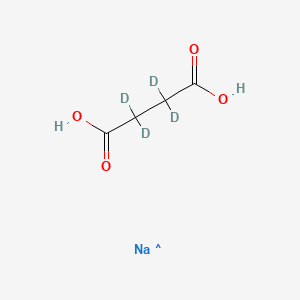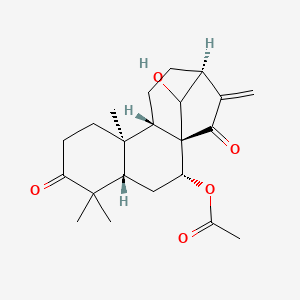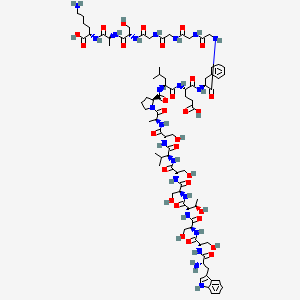
TAMRA hydrazide (6-isomer)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAMRA hydrazide (6-isomer) is a derivative of tetramethylrhodamine, a xanthene fluorophore. This compound is specifically designed for labeling carbonyl compounds, such as aldehydes and ketones, through the coupling of the hydrazide group to the target carbonyl. It is widely used in various scientific research applications due to its fluorescent properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA hydrazide (6-isomer) involves the reaction of tetramethylrhodamine with hydrazine. The reaction typically occurs under mild conditions, often in the presence of a solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Industrial Production Methods
Industrial production of TAMRA hydrazide (6-isomer) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is then packaged and stored under specific conditions to maintain its stability and fluorescence properties .
Analyse Chemischer Reaktionen
Types of Reactions
TAMRA hydrazide (6-isomer) primarily undergoes coupling reactions with carbonyl compounds. It can also participate in click chemistry reactions with terminal alkynes, forming stable triazole linkages .
Common Reagents and Conditions
Reagents: Hydrazine, DMSO, DMF, terminal alkynes.
Conditions: Mild temperatures, often room temperature, and the presence of a catalyst such as copper for click chemistry reactions
Major Products
The major products formed from these reactions are fluorescently labeled carbonyl compounds and triazole derivatives, which are useful in various biochemical assays and imaging applications .
Wissenschaftliche Forschungsanwendungen
TAMRA hydrazide (6-isomer) is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe for labeling carbonyl compounds in various chemical reactions
Biology: Employed in the labeling of biomolecules such as proteins and nucleic acids for imaging and tracking purposes
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor various diseases
Industry: Applied in the development of fluorescent dyes and probes for various industrial applications
Wirkmechanismus
The mechanism of action of TAMRA hydrazide (6-isomer) involves the coupling of the hydrazide group to carbonyl compounds, forming a stable hydrazone bond. This reaction allows for the incorporation of the fluorescent TAMRA label, which can then be detected using fluorescence spectroscopy. The compound’s fluorescence properties are due to the xanthene fluorophore, which absorbs light at a specific wavelength and emits light at a longer wavelength .
Vergleich Mit ähnlichen Verbindungen
TAMRA hydrazide (6-isomer) is unique due to its specific isomeric form and fluorescent properties. Similar compounds include:
TAMRA hydrazide (5-isomer): Another isomer of TAMRA hydrazide with slightly different fluorescence properties
Fluorescein hydrazide: A similar fluorescent compound used for labeling carbonyl compounds but with different spectral properties
Rhodamine B hydrazide: Another xanthene-based fluorophore used for similar applications
TAMRA hydrazide (6-isomer) stands out due to its high fluorescence quantum yield and stability, making it a preferred choice for many scientific applications .
Eigenschaften
Molekularformel |
C25H25ClN4O4 |
|---|---|
Molekulargewicht |
480.9 g/mol |
IUPAC-Name |
3-[3,6-bis(dimethylamino)xanthen-9-ylidene]-4-(dihydroxymethylidene)-N-iminocyclohexa-1,5-diene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H24N4O4.ClH/c1-28(2)15-6-9-18-21(12-15)33-22-13-16(29(3)4)7-10-19(22)23(18)20-11-14(24(30)27-26)5-8-17(20)25(31)32;/h5-13,26,31-32H,1-4H3;1H |
InChI-Schlüssel |
DUFRWYMMGIOJDN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=C(C=CC3=C(O)O)C(=O)N=N)C4=C(O2)C=C(C=C4)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)


![(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12397405.png)
![4-(dimethylamino)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12397408.png)

![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12397422.png)





